molecular formula C7H16N2 B131597 (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine CAS No. 22795-99-9

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Cat. No.: B131597
CAS No.: 22795-99-9
M. Wt: 128.22 g/mol
InChI Key: UNRBEYYLYRXYCG-ZETCQYMHSA-N
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Description

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S)-1-ethylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRBEYYLYRXYCG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349185
Record name 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22795-99-9
Record name (2S)-1-Ethyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22795-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 200 ml. glass beaker having inserted therein a porous unglazed cylinder (40 mm. diameter × 140 mm. length) was used as the electrolytic apparatus and a copper plate (40 × 180 mm2) as the cathode and a palladium plate (30 × 40 mm2) as the anode were used. In the anode chamber (the porous unglazed cylinder) was added 50 ml. of a saturated aqueous sodium carbonate solution and in the cathode chamber (the glass beaker) were added 70 ml. of a 2 N aqueous sodium carbonate solution and 30 ml. of methanol. Then, after carrying out pre-electrolysis for several minutes while passing carbon dioxide through the catholyte solution, 1.56 g. of the powder of 1-ethyl-2-nitromethylenepyrrolidine was added to the cathode chamber and current of 1 ampere was electrified for 2.5 hours with stirring at 20°-23° C. while passing carbon dioxide through the catholyte solution to carry out the electrolysis. Then, by treating the product as in Example 1, 1.22 g. of oily 2-aminomethyl-1-ethylpyrrolidine was obtained with a yield of 95%.
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Synthesis routes and methods II

Procedure details

A stock solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.08 M) and DIEA (1.19 M) in CH3CN was prepared and 0.5 mL (containing 69 mg/79 μL, 0.542 mmol amine and 77 mg/104 μL, 0.596 mmol DIEA) was dispensed into each of the 40 mL from the second step. The vials were then shaken on the J-KEM block at about 80° C. for about 15 h. The solutions were cooled to room temperature and taken to dryness in vacuo. The residues were then extracted with ethyl acetate and the extract was washed with brine. The aqueous layers were extracted a second time with ethyl acetate and the combined organic layers were dried over Na2SO4 and passed through a plug of Celite™ into barcoded, tared vials. After concentration in vacuo, masses were determined and yields were calculated, and the compounds were sampled for LC/MS analysis.
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Synthesis routes and methods III

Procedure details

(-)2-Aminomethyl-1-ethylpyrrolidine was similarly prepared using D(-) tartaric acid as resolving agent. b15 ~62° (9.4 g) (α)58925 =-151° (50% chloroform).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Chirality plays a crucial role in pharmaceutical research as enantiomers of a chiral molecule can exhibit different pharmacological activities. This is exemplified by the synthesis of [³H]raclopride and its (R)-isomer. [⁴] Both isomers stem from (R)- and (S)-2-aminomethyl-1-ethylpyrrolidine, respectively. Notably, only [³H]raclopride derived from the (S)-enantiomer displays potent dopamine-D2 receptor binding affinity, highlighting the importance of chirality in drug development. [⁴]

ANone: This compound serves as a key building block in the synthesis of various pharmaceuticals. For instance, it is used to synthesize [¹⁴C]remoxipride and [¹⁴C]raclopride, both potential neuroleptic agents. [¹] This involves reacting the compound with different acid chlorides derived from 2,6-dimethoxy[carboxy-¹⁴C]benzoic acid. [¹] It is also a precursor in the synthesis of (S)-123I-IBZM, a dopamine D2 receptor imaging agent. [²]

ANone: Yes, polarimetry has been established as a reliable method for determining the enantiomeric purity of (S)-2-(Aminomethyl)-1-ethylpyrrolidine. [⁵] This method utilizes the compound's optical rotation at a specific wavelength and temperature to ascertain its purity and is particularly useful for quality control purposes. [⁵]

ANone: Research suggests that (S)-2-(Aminomethyl)-1-ethylpyrrolidine can be modified to create novel catalysts. In one study, it was used to synthesize a chiral bifunctional organocatalyst, (S)-1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-ethylpyrrolidin-2-methyl)thiourea. This catalyst demonstrated significant potential in asymmetric Henry reactions, leading to the synthesis of (R)-aegeline, a bioactive compound. [⁹]

ANone: Yes, research shows its ability to coordinate with metal ions. In one study, (S)-2-(Aminomethyl)-1-ethylpyrrolidine formed a complex with palladium, resulting in trans‐Bis[(S)‐(−)‐2‐aminomethyl‐1‐ethylpyrrolidine‐κ2N]palladium(II) dichloride methanol trisolvate. [³] This complex exhibited a distinct crystal structure, indicating the compound's potential as a ligand in coordination chemistry. [³]

ANone: Research indicates that immobilizing (S)-2-(Aminomethyl)-1-ethylpyrrolidine on solid supports can enhance its catalytic properties. One study demonstrated that immobilizing it on SBA-15 yielded a heterogeneous catalyst with high efficiency and selectivity for the asymmetric aza-Michael–Henry tandem reaction. [⁸] This approach offers advantages like catalyst recyclability and easier product separation. [⁸]

ANone: Yes, research has identified polymorphism in compounds containing (S)-2-(Aminomethyl)-1-ethylpyrrolidine. For instance, ­rhodium(I) tri­fluoro­methane­sulfonate was found to exist in two distinct polymorphic forms. [⁷] This difference in crystal packing between polymorphs can impact physicochemical properties relevant to drug development. [⁷]

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